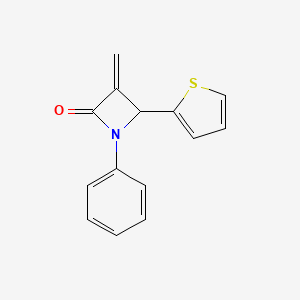
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of molecular iodine as a catalyst under microwave irradiation . This method allows for the efficient synthesis of the compound with various substituents at the N-1 and C-4 positions of the azetidinone ring. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction disrupts the synthesis process, leading to antibacterial effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
3-Methylidene-1-phenyl-4-(thiophen-2-yl)azetidin-2-one can be compared with other azetidinone derivatives and thiophene-containing compounds:
Similar Compounds: Other azetidinone derivatives, such as 3,3-dimethyl-4-(thiophen-2-yl)azetidin-2-one, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of both a thiophene ring and a methylidene group in this compound makes it unique compared to other azetidinone derivatives. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
189620-98-2 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-methylidene-1-phenyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C14H11NOS/c1-10-13(12-8-5-9-17-12)15(14(10)16)11-6-3-2-4-7-11/h2-9,13H,1H2 |
InChI Key |
QNZKIZWQUDDMLR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

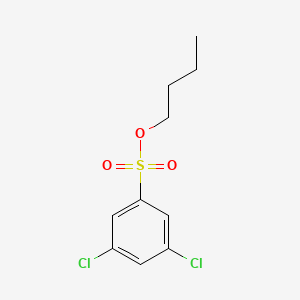

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)

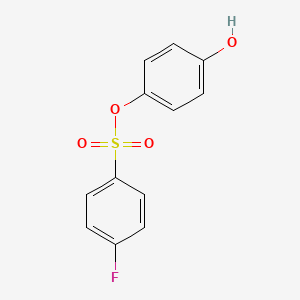
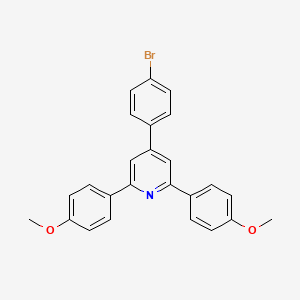
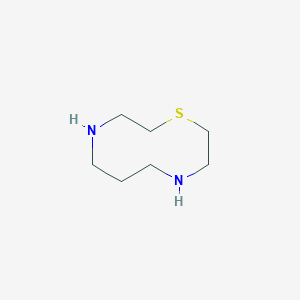
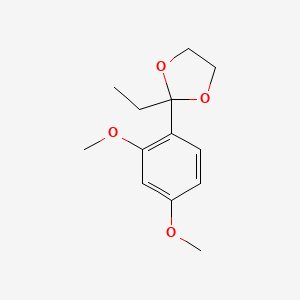
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
